Compound Description: This series retains the 3-trifluoromethyl and core structure of the main compound but introduces a phenyl group at the 1-position and various substituents at the 6-position of the pyrazolo[4,3-c]pyridine core. These compounds were synthesized via microwave-assisted Sonogashira cross-coupling reactions with various terminal alkynes. []
Relevance: These compounds highlight the feasibility of modifying the 6-position of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine while maintaining the 3-trifluoromethyl group. The introduction of diverse substituents at the 6-position enables exploration of structure-activity relationships and potential biological activity. []
Compound Description: These compounds are closely related to the previous series, additionally bearing an oxygen atom at the 5-position, forming an N-oxide. Synthesized from the corresponding 5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oximes using silver triflate-catalyzed cyclization, they expand the chemical space around the core structure. []
Relevance: The presence of the N-oxide introduces a new point of diversity and alters the electronic properties of the 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine scaffold. This modification might influence biological activity and provides valuable insights into the structure-activity relationship of these compounds. []
Compound Description: This compound introduces significant structural changes compared to the main compound. It features a 4-fluorophenyl group at the 1-position, a methylsulfonyl group at the 5-position, a 4-(trifluoromethyl)phenyl group at the 3-position, and a tetrahydro (saturated) pyridine ring. Notably, this compound forms centrosymmetric dimers through C–H···π(arene) hydrogen bonds. []
Relevance: Though structurally more complex, this compound retains the pyrazolo[4,3-c]pyridine scaffold of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine. The presence of the trifluoromethyl group on the phenyl substituent at the 3-position instead of directly on the core highlights potential alternative substitution patterns. []
Compound Description: This compound is structurally analogous to the previous one, differing only in the halogen substituent on the phenyl group at the 1-position (chlorine instead of fluorine). This compound exhibits C–H···O hydrogen bonds forming ribbon structures further linked by C–Cl···π(arene) interactions. []
Relevance: The similar structure to the 4-fluorophenyl analogue, coupled with the distinct crystal packing due to the chlorine atom, highlights the subtle but significant impact of halogen substitutions on the properties of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine derivatives. []
Relevance: This structure further exemplifies the diversity achievable within the 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine family. The variations in the phenyl substituent at the 1-position and their impact on intermolecular interactions offer valuable information for drug design. []
Compound Description: JNJ 10329670 represents a much more complex structure, featuring a tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine core with an extended side chain. This compound exhibits potent and selective inhibition of human Cathepsin S with a Ki of ~30 nM. []
Relevance: Despite its complexity, this compound can be considered related to 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine due to the shared core structure. Its high potency as a Cathepsin S inhibitor emphasizes the potential of this scaffold for medicinal chemistry. []
Compound Description: FMPPP, with its 6-methyl and 1-(3-(trifluoromethyl)phenyl) substituents along with a 4-one group, displays anti-proliferative activity against prostate cancer cells by inducing autophagy and inhibiting the mTOR/p70S6K pathway. []
Relevance: FMPPP shares the core pyrazolo[4,3-c]pyridine structure with 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine. The key difference is the presence of a trifluoromethylphenyl group at position 1 and a methyl group at position 6 in FMPPP. This compound demonstrates the potential of modifying the core structure for anticancer activity. []
Compound Description: This class of compounds, characterized by an aryl group at the 3-position and a tetrahydro (saturated) pyridine ring, has been investigated for its antihypertensive properties. They were found to displace [3H]prazosin, suggesting their potential as α1-adrenoceptor antagonists. []
Relevance: This series of compounds provides valuable insights into the structure-activity relationship of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine analogues. They exemplify the impact of the 3-position substituent and the saturation of the pyridine ring on biological activity. []
Compound Description: These compounds incorporate an indanyl group linked to the pyrazolo[4,3-c]pyridine core, with a tetrahydro (saturated) pyridine ring. They are recognized for their activity on the potassium channel TASK-1, suggesting potential therapeutic applications in treating atrial arrhythmias, including atrial fibrillation and flutter. []
Relevance: These compounds highlight the versatility of the 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine scaffold for accommodating diverse substituents, leading to interactions with specific biological targets. The presence of the indanyl group and its potential influence on TASK-1 activity warrants further exploration. []
Compound Description: This compound features a complex structure with a hexahydropyrazolo[4,3-c]pyridine core substituted with a phenyl group at the 2-position, a 3-bromophenyl group at the 3-position, a benzyl group at the 5-position, and a (E)-3-bromobenzylidene group at the 7-position. It was synthesized and screened for tyrosinase inhibitory activity, displaying weak activity with an IC50 value greater than 500 µM. []
Relevance: Although this compound demonstrated weak tyrosinase inhibitory activity, its structural similarity to 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, particularly the shared pyrazolo[4,3-c]pyridine core, makes it a relevant compound for understanding the structure-activity relationship of this class of compounds. []
Compound Description: This series showcases a 3-hydroxy group and a nitrophenyl substituent at the 1-position of the pyrazolo[4,3-c]pyridine framework. Notably, these compounds exhibited selective inhibition of xanthine oxidase, an enzyme involved in purine metabolism. []
Relevance: These compounds provide crucial insights into the structure-activity relationship of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine analogues by demonstrating the impact of introducing a hydroxy group at the 3-position and varying the substituents on the phenyl ring at the 1-position. []
3-Aryl-4-acetyl-1H-pyrazolo[3,4-b]pyridines and 3-Aryl-4-acetyl-1H-pyrazolo[4,3-c]pyridines
Compound Description: These two series, featuring an aryl group at the 3-position and an acetyl group at the 4-position, explore variations in the pyrazolopyridine core structure. While similar to the target compound, they differ in the fusion pattern of the pyrazole and pyridine rings. []
Relevance: Although these compounds have a different arrangement of the pyrazole and pyridine rings compared to 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, their structural similarity makes them relevant for comparative purposes. Studying these isomeric compounds could shed light on the impact of the fusion pattern on biological activity. []
1H-Pyrazolo[4,3-c]quinolines
Compound Description: These compounds replace the pyridine ring of the main compound with a quinoline moiety, expanding the aromatic system. These compounds were prepared via palladium-catalyzed intramolecular C-N bond formation and concurrent hydrazine N-N bond fission. []
Relevance: This series illustrates a significant structural modification to the core scaffold of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine. Although they belong to a different class of heterocycles, the shared pyrazole ring and the potential for introducing a trifluoromethyl group at a similar position make them intriguing for comparison. []
4-Anilinoquinoline-3-carbonitriles
Compound Description: This class features an aniline substituent at the 4-position and a nitrile group at the 3-position of the quinoline ring system. They were synthesized alongside 1H-pyrazolo[4,3-c]quinolines from the same precursors via a palladium-catalyzed reaction, demonstrating the versatility of the synthetic route. []
Relevance: Although structurally distinct from 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, the fact that these compounds share a synthetic pathway with related pyrazolo[4,3-c]quinolines highlights the potential for exploring similar reactions to generate novel derivatives of the target compound. []
Pyrazolo[4,3-c]pyridine Sulfonamides
Compound Description: This series incorporates a sulfonamide moiety at an unspecified position on the pyrazolo[4,3-c]pyridine scaffold. These compounds have shown promise as carbonic anhydrase inhibitors, particularly targeting human isoforms hCA I, hCA II, hCA IX, hCA XII, and bacterial CAs. []
Relevance: The integration of the sulfonamide group, a well-known pharmacophore, into the 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine scaffold suggests a potential strategy for developing novel compounds with enhanced biological activity. The potent carbonic anhydrase inhibition observed for some members of this series highlights the therapeutic potential of this structural motif. []
Compound Description: These derivatives feature a more complex hexahydro-pyrazolo[4,3-c]pyridine core with a phenyl group at the 2-position, an aryl group at the 3-position, a 2-ethoxyethyl group at the 5-position, and an arylidene group at the 7-position. []
Relevance: While structurally intricate, these compounds retain the fundamental pyrazolo[4,3-c]pyridine framework found in 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, demonstrating the versatility of this scaffold for further modifications and explorations of structure-activity relationships. []
Compound Description: This compound differs significantly from the main compound by having a completely different core structure. It features a benzimidazole moiety fused to two imidazole rings, contrasting with the pyrazolo[4,3-c]pyridine core of the target compound. Although structurally distinct, it's mentioned in the context of adenosine receptor antagonism. []
Relevance: This compound serves as a point of comparison, highlighting the structural diversity within the realm of adenosine receptor antagonists. While not directly derived from 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, its inclusion underscores the importance of exploring various heterocyclic scaffolds for targeting specific biological activities. []
5-Oxazol-2-yl-1H-pyrazolo[4,3-b]pyridin-3-ylamine
Compound Description: This compound, characterized by an oxazolyl group at the 5-position and an amino group at the 3-position of the pyrazolo[4,3-b]pyridine core, is also mentioned in the context of adenosine receptor antagonism. Despite its structural similarity to the target compound, it differs in the arrangement of the pyrazole and pyridine rings. []
Relevance: This compound showcases the importance of exploring isomeric variations of the pyrazolopyridine scaffold for potential biological activities. Although it differs from 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine in the fusion pattern, it highlights the potential of modifying the core structure and exploring alternative substitution patterns. []
Compound Description: These compounds retain the pyrazolo[4,3-c]pyridine core but feature a phenyl group at the 2-position, a 3-oxo group, and a 7-carboxylate ethyl ester. Their synthesis involves the transformation of an ethyl propenoate derivative with various N-nucleophiles. []
Relevance: These compounds showcase the ability to modify the pyrazolo[4,3-c]pyridine scaffold of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine by introducing various substituents and exploring different oxidation states within the core structure. []
Compound Description: This intricately structured compound comprises a hexahydropyrazolo[4,3-c]pyridine core, with a phenyl group at the 2-position, a 2-chlorophenyl group at the 3-position, a benzyl group at the 5-position, and a (E)-2-chlorobenzylidene group at the 7-position. []
Relevance: Although structurally complex, the presence of the pyrazolo[4,3-c]pyridine core links it to 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine. This connection underscores the possibility of extensive modifications and substitutions around this core structure, potentially leading to diverse biological activities. []
Compound Description: This compound introduces a cinnoline moiety fused to the pyrazole ring, along with a (pyridin-4-yl)methanone substituent. The synthesis involves condensing a chlorocinnolinone derivative with isonicotinic acid hydrazide. []
Relevance: Although structurally distinct from 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, this compound illustrates the broader chemical space surrounding pyrazolo-fused heterocycles. While the cinnoline moiety differs from the target compound's core, the shared pyrazole ring and the presence of halogen and pyridine substituents offer points of comparison for potential bioactivity. []
Compound Description: This compound features a dihydropyrazolo[4,3-c][1,2]benzothiazine core, with phenyl, benzoyl, and 4-methoxyphenyl substituents, and a 5,5-dioxide group. Its structure highlights the diversity achievable by incorporating different heterocyclic rings into the pyrazole framework. []
Relevance: Though structurally different from 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, this compound provides a valuable point of comparison, emphasizing the potential for fusing the pyrazole ring with diverse heterocyclic systems. These variations could lead to novel compounds with distinct biological activities. []
Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives bearing a 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole
Relevance: While not directly structurally related to 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, these compounds highlight the significance of the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety in influencing adenosine receptor affinity. This information could be valuable when exploring potential modifications of the target compound for modulating adenosine receptor activity. []
Compound Description: These derivatives feature a benzoyl group at the 1-position and a 4(5H)-one group on the pyrazolo[4,3-c]quinoline core, with various substituents on the quinoline ring. They were synthesized via the condensation of substituted 4-chloro-3-formylquinolin-2(1H)-ones with benzohydrazide. []
Relevance: These compounds, while sharing the pyrazolo[4,3-c]quinoline framework with related compounds mentioned earlier, incorporate a benzoyl group at the 1-position, a modification absent in 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine. This structural difference provides a valuable point of comparison for understanding the structure-activity relationship and exploring potential modifications to the target compound. []
1-Phenylpyrazolo[4,3-c]pyridines
Compound Description: This series closely resembles 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, differing only in the absence of the 3-trifluoromethyl group and the presence of a phenyl group at the 1-position. They were synthesized from 5-alkynyl-1H-pyrazole-4-carbaldehydes via microwave-assisted reactions with tert-butylamine. []
Relevance: The close structural resemblance to the target compound, particularly the shared pyrazolo[4,3-c]pyridine core, makes these compounds highly relevant for understanding the structure-activity relationship. The absence of the 3-trifluoromethyl group allows for direct assessment of its contribution to any observed biological activity. []
1-Phenylpyrazolo[4,3-c]pyridine 5-Oxides
Compound Description: This series further expands on the previous one by incorporating an oxygen atom at the 5-position, forming an N-oxide. Synthesized from the corresponding 1-phenylpyrazolo[4,3-c]pyridine oximes via silver-triflate-catalyzed cyclization, they provide valuable insights into the impact of N-oxidation on biological activity. []
Relevance: The addition of the N-oxide moiety to the 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine scaffold allows for evaluating the electronic and steric effects of this modification on potential biological activities. []
7-Iodo-1-phenylpyrazolo[4,3-c]pyridine 5-Oxides
Compound Description: These compounds introduce an iodine atom at the 7-position, adding another point of diversity to the 1-phenylpyrazolo[4,3-c]pyridine 5-oxide scaffold. Their synthesis involves the reaction of the corresponding oximes with iodine in ethanol. []
Relevance: The presence of the iodine atom, a versatile synthetic handle, allows for further derivatization of the 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine scaffold. This modification offers opportunities for introducing diverse substituents at the 7-position, potentially leading to enhanced biological activity or improved physicochemical properties. []
3-Aminopyrazolo[4,3-c]pyridine-4,6-dione
Compound Description: This compound serves as a versatile precursor for synthesizing more complex pyrazolo-fused heterocycles. It possesses an amino group at the 3-position and two carbonyl groups at the 4- and 6-positions of the pyrazolo[4,3-c]pyridine core. []
Relevance: While structurally distinct from 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, this compound highlights the synthetic utility of the pyrazolo[4,3-c]pyridine scaffold as a building block for generating diverse heterocyclic systems. The presence of the amino group offers a handle for introducing various substituents, potentially leading to novel derivatives with interesting biological activities. []
Compound Description: This compound features a cinnoline moiety fused to the pyrazole ring, a 2-(2-chlorophenyl)ethanone substituent at the 1-position, and a chlorine atom and a methyl group on the cinnoline ring. It is synthesized by condensing a chlorocinnolinone derivative with 2-(2-chlorophenyl)acetohydrazide. []
Relevance: This compound, although structurally different from 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, showcases the versatility of the pyrazole ring in constructing various fused heterocycles. The presence of chlorine atoms and the ethanone side chain offers points of comparison for potential bioactivity modifications. []
Compound Description: This series combines features from previously mentioned related compounds, featuring a quinoline ring fused to the pyrazole, an amino group at the 3-position, and diverse substituents at the 6- or 8-positions of the quinoline moiety. []
Relevance: These compounds highlight the feasibility of combining structural elements from different related compounds to generate novel derivatives. The presence of the quinoline ring and the 3-amino group, while absent in 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, offers valuable insights into the structure-activity relationship and potential modifications. []
Compound Description: This series represents a diverse library of pyrazolo[4,3-c]pyridine derivatives with various substituents at the 2-, 4-, 6-, and 7-positions. The compounds were synthesized via a multistep approach involving iodine-mediated electrophilic cyclization followed by Suzuki cross-couplings and alkylation reactions. These compounds were evaluated for antiproliferative activity against various cancer cell lines. []
Relevance: This series emphasizes the potential of modifying the pyrazolo[4,3-c]pyridine core of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine to develop novel anti-cancer agents. []
Compound Description: These two series feature a tetrahydropyrazolo[4,3-c]pyridine core with phenyl substituents at the 2- and 4-positions and a hydroxy group at the 3-position. They differ in the presence of an additional phenyl group at the 6-position in the second series. []
Relevance: These compounds, while possessing a tetrahydro form of the pyrazolo[4,3-c]pyridine core found in 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, highlight the potential for introducing various substituents and exploring different oxidation states within the core structure. []
Compound Description: This compound features a tetrahydropyrazolo[4,3-c]pyridine core with a phenyl group at the 2-position, methyl groups at the 1- and 4-positions, an oxo group at the 3-position, and a dicarboxylate group at the 6-position. []
Relevance: This compound further demonstrates the feasibility of modifying the pyrazolo[4,3-c]pyridine scaffold of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine by introducing various substituents and exploring different oxidation states within the core structure. []
Pyrazolo[4,3-c]pyridone and Pyrido[4,3-d]pyrimidine Derivatives
Compound Description: This series of compounds was prepared by reacting 3-cyano-4-methylthio-2(1H)-pyridones with hydrazine or guanidine. This reaction yielded pyrazolo[4,3-c]pyridone derivatives and pyrido[4,3-d]pyrimidine derivatives, respectively. []
Relevance: While structurally distinct from 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, these compounds highlight the versatility of pyridone intermediates for preparing diverse pyrazole-containing heterocycles. This finding suggests potential synthetic routes for exploring novel derivatives of the target compound using similar strategies. []
Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles
Compound Description: This series features a pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazole core, formed through an intramolecular nitrile oxide cycloaddition reaction. These compounds exemplify the diversity achievable by combining different heterocyclic rings with the pyrazole moiety. []
Relevance: Though structurally distinct from 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, these compounds underscore the potential of pyrazole-containing building blocks for constructing diverse heterocyclic systems. The use of intramolecular cycloaddition reactions provides a valuable synthetic strategy for exploring novel derivatives of the target compound. []
Compound Description: VU0418506 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). It features a 1H-pyrazolo[4,3-b]pyridine core with a 3-chloro-4-fluorophenyl substituent at the 3-position. Although it has a different fusion pattern compared to the main compound, it shares the same core scaffold. []
Relevance: Despite the different arrangement of the pyrazole and pyridine rings compared to 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, VU0418506 highlights the potential of the pyrazolo[4,3-b]pyridine scaffold for medicinal chemistry applications, particularly in targeting neurological disorders. []
Compound Description: This series of compounds features a 4,5-dihydro-1H-pyrazolo[4,3-c][1,8]naphthyridine core, which incorporates an additional pyridine ring compared to the pyrazolo[4,3-c]pyridine scaffold. These compounds were evaluated for benzodiazepine receptor binding affinity. []
Relevance: While structurally distinct from 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, these derivatives highlight the potential for expanding the heterocyclic core while maintaining the pyrazolopyridine framework. This approach could lead to compounds with different pharmacological profiles and potential applications in neurological disorders. []
3,6-Dimethyl-1-phenyl-1H-pyrazolo[4,3-c]pyridine-4-ones and 3,6-Dimethyl-1-phenyl-1H-pyrazolo[4,3-c]pyridine-4-thiones
Compound Description: These two series are closely related, featuring a pyrazolo[4,3-c]pyridine core with methyl groups at the 3- and 6-positions and a phenyl group at the 1-position. The first series possesses a 4-one group, while the second series has a 4-thione group. These compounds were evaluated for positive inotropic activity, with some exhibiting greater potency than the reference compound, milrinone. []
Relevance: These compounds demonstrate the impact of subtle structural modifications on biological activity. The shared pyrazolo[4,3-c]pyridine core with 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine emphasizes the significance of exploring various substituents and functional groups for optimizing desired pharmacological effects. []
Compound Description: This series explores the tetrahydro form of the pyrazolo[4,3-c]pyridine scaffold. The synthesis involved an intramolecular nitrilimine cycloaddition with a tethered alkyne. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.